molecular formula C12H18N2 B13195794 3-[1-(Aminomethyl)cyclopentyl]aniline

3-[1-(Aminomethyl)cyclopentyl]aniline

Cat. No.: B13195794
M. Wt: 190.28 g/mol
InChI Key: ZCWSNWYZNHCOIR-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopentyl]aniline is an organic compound with the molecular formula C₁₂H₁₈N₂ It is characterized by a cyclopentyl ring substituted with an aminomethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopentyl]aniline typically involves the reaction of cyclopentylamine with benzaldehyde to form an intermediate Schiff base, which is subsequently reduced to yield the target compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopentyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

3-[1-(Aminomethyl)cyclopentyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopentyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the aniline moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Similar in structure but lacks the aniline moiety.

    Aniline: Contains the aniline moiety but lacks the cyclopentyl ring.

    N-Methylcyclopentylamine: Similar but with a methyl group instead of an aminomethyl group.

Uniqueness

3-[1-(Aminomethyl)cyclopentyl]aniline is unique due to the presence of both the cyclopentyl ring and the aniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopentyl]aniline

InChI

InChI=1S/C12H18N2/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8H,1-2,6-7,9,13-14H2

InChI Key

ZCWSNWYZNHCOIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC=C2)N

Origin of Product

United States

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